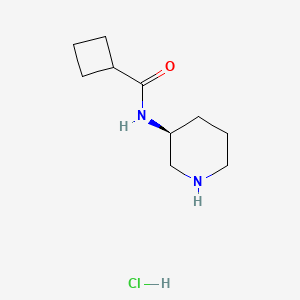

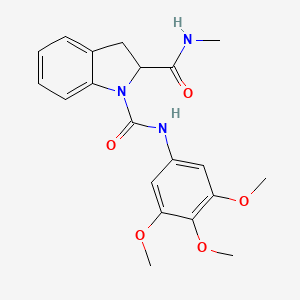

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential applications in medicinal chemistry. In the first paper, the synthesis of a tritiated photoaffinity analog of an influenza fusion inhibitor is described. The process involves tritiation of a cyclohexylmethylamine derivative, followed by coupling with acetyl 5-azidosalicylic acid chloride, and subsequent deprotection to yield the target compound with high radiochemical purity and specific activity . Similarly, the second paper reports the synthesis of a PET radiotracer for the GlyT-2 transporter. This synthesis uses a one-pot, two-step method, starting with the radiofluorination of 1,3-propanediol di-p-tosylate, followed by coupling with a benzamide derivative to achieve a high radiochemical purity suitable for in vivo use .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The third paper discusses a potent mGluR1 antagonist with a fluorine atom incorporated into the benzamide structure, which contributes to its excellent subtype selectivity and pharmacokinetic profile . The presence of fluorine is often used to modulate the physicochemical properties of pharmaceuticals, affecting their metabolic stability and binding affinity.

Chemical Reactions Analysis

The selective mono-fluorination of diols, as described in the fourth paper, showcases the chemical reactivity of benzamide derivatives. The reaction utilizes a cyclic acetal of N,N-diethyl-4-methoxybenzamide to achieve selective fluorination and acylation of diols . This method demonstrates the versatility of benzamide derivatives in synthetic organic chemistry, allowing for selective modification of molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of fluorine atoms, as seen in the compounds discussed in the papers, can significantly alter these properties. Fluorine's high electronegativity and small size make it an attractive substituent for modulating the lipophilicity, stability, and hydrogen bonding capacity of benzamide derivatives. These modifications can lead to improved pharmacokinetic profiles and increased biological activity, as evidenced by the compounds synthesized in the papers .

Aplicaciones Científicas De Investigación

Imaging the Sigma2 Receptor Status of Solid Tumors

A study by Tu et al. (2007) discussed fluorine-containing benzamide analogs synthesized and evaluated as candidate ligands for PET imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma2 receptors were radiolabeled with fluorine-18, showing high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies. This suggests potential applications in tumor imaging and diagnostics Tu et al., 2007.

Antimicrobial and Antistaphylococcal Activity

Haydon et al. (2010) explored the structure-activity relationships of benzamide analogs, identifying potent antistaphylococcal compounds with improved pharmaceutical properties. This research indicates the potential for developing new antimicrobial agents from benzamide analogs, which could be relevant for compounds with similar structures Haydon et al., 2010.

Metabotropic Glutamate Receptor Imaging

Fujinaga et al. (2012) designed novel PET ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain. These ligands, including fluorinated benzamide analogs, showed high in vitro binding affinity for mGluR1, suggesting applications in brain imaging and neurological research Fujinaga et al., 2012.

Repellent Activity Against Aedes aegypti

A study by Garud et al. (2011) on substituted aromatic amides, including compounds with fluoro and methoxy groups, demonstrated repellent activity against Aedes aegypti mosquitoes. This suggests potential applications in developing repellents or insecticides Garud et al., 2011.

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, analyzing intermolecular interactions and their influence on molecular geometry. This study provides insights into the design and synthesis of compounds with specific structural and functional properties Karabulut et al., 2014.

Propiedades

IUPAC Name |

3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3/c1-23-16-7-6-13(10-15(16)19)17(21)20-11-18(22)9-8-12-4-2-3-5-14(12)18/h2-7,10,22H,8-9,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYQCTNPSLXPGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C32)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2511314.png)

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)

![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2511318.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)

![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)

![1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2511328.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2511329.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2511332.png)